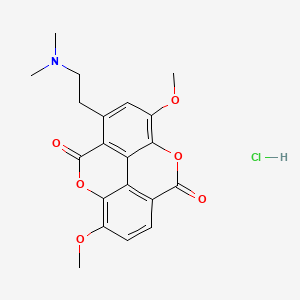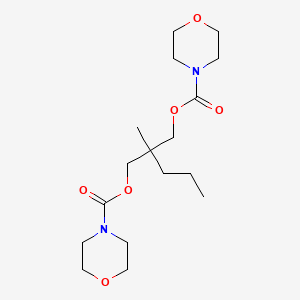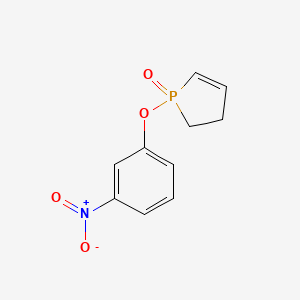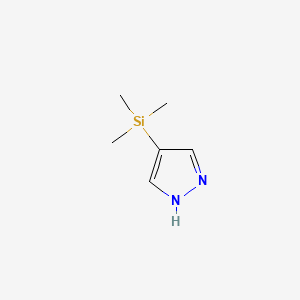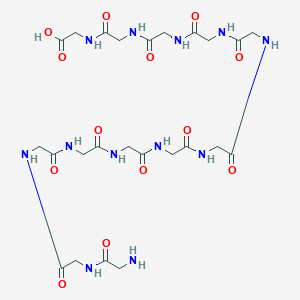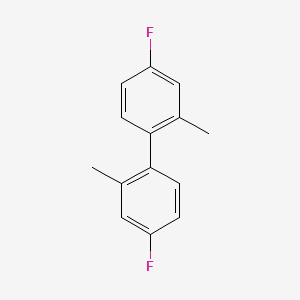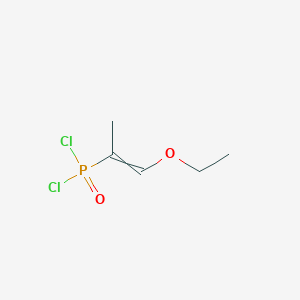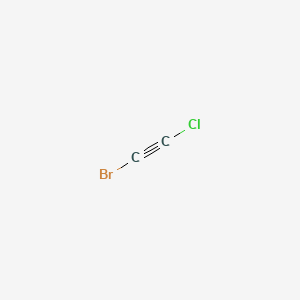
Dimethyl cyclopenta-1,3-dien-1-ylboronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl cyclopenta-1,3-dien-1-ylboronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity This compound features a cyclopentadiene ring bonded to a boronate group, with two methyl groups attached to the boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl cyclopenta-1,3-dien-1-ylboronate can be synthesized through several methods. One common approach involves the reaction of cyclopenta-1,3-diene with a boron-containing reagent such as boron trichloride (BCl3) or boron tribromide (BBr3) in the presence of a base like triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with methanol to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl cyclopenta-1,3-dien-1-ylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate group to a borane or borohydride.
Substitution: The boronate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl or aryl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
Dimethyl cyclopenta-1,3-dien-1-ylboronate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mecanismo De Acción
The mechanism by which dimethyl cyclopenta-1,3-dien-1-ylboronate exerts its effects involves the interaction of the boronate group with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. Additionally, the cyclopentadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A precursor to many cyclopentadienyl complexes in organometallic chemistry.
1,3-Cyclopentanedione: An isomeric compound with different reactivity and applications.
Dicyclopentadiene: A dimer of cyclopentadiene used in the production of resins and polymers.
Uniqueness
Dimethyl cyclopenta-1,3-dien-1-ylboronate is unique due to the presence of both a boronate group and a cyclopentadiene ring in its structure. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Propiedades
Número CAS |
36204-63-4 |
|---|---|
Fórmula molecular |
C7H11BO2 |
Peso molecular |
137.97 g/mol |
Nombre IUPAC |
cyclopenta-1,3-dien-1-yl(dimethoxy)borane |
InChI |
InChI=1S/C7H11BO2/c1-9-8(10-2)7-5-3-4-6-7/h3-5H,6H2,1-2H3 |
Clave InChI |
QXYUPMFDQCPNFA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)

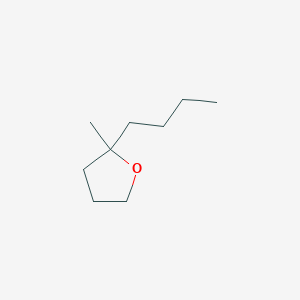
![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
